

# (3-(Methoxycarbamoyl)phenyl)boronic acid CAS number and properties

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## Compound of Interest

Compound Name: (3-(Methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B591622

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## For Researchers, Scientists, and Drug Development Professionals

(3-Methoxycarbonylphenyl)boronic acid, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of both a boronic acid and a methyl ester group, allows for sequential and site-selective modifications, making it an invaluable tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

## Core Properties and Specifications

The fundamental physicochemical properties of (3-Methoxycarbonylphenyl)boronic acid are summarized below, providing essential data for its handling, storage, and application in various chemical transformations.

Property	Value
CAS Number	99769-19-4
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BO <sub>4</sub>
Molecular Weight	179.97 g/mol
Melting Point	205-208 °C
Appearance	White to off-white solid/powder
Synonyms	Methyl 3-boronobenzoate, 3-(Methoxycarbonyl)benzeneboronic acid[1]
Solubility	Soluble in methanol, DMSO, and other polar organic solvents.
Storage	Store in a cool, dry place away from moisture.

## Applications in Synthetic and Medicinal Chemistry

(3-Methoxycarbonylphenyl)boronic acid is a key reagent in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery and development, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic systems, which are common motifs in biologically active molecules.

Key applications include:

- Suzuki-Miyaura Cross-Coupling: For the synthesis of biaryl compounds.
- Iterative Cross-Coupling: Enabling the systematic construction of complex polyphenyl structures.
- Synthesis of Symmetrical Biaryls: Through copper-catalyzed homocoupling.
- Trifluoromethylation and Cyanation Reactions: Introducing key functional groups into aromatic rings.

The presence of the methyl ester group provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents. This orthogonality is highly valuable in the synthesis of compound libraries for drug screening.

## Biological Relevance and Signaling Pathways

Phenylboronic acids have garnered significant attention for their biological activities, including their role as enzyme inhibitors and their potential in targeted drug delivery.<sup>[2]</sup> Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins and their downstream effectors.<sup>[3]</sup> This pathway is crucial for cell motility and is often dysregulated in metastatic cancers.

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Caption: Inhibition of the Rho GTPase  
signaling pathway by phenylboronic acid derivatives.
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## Experimental Protocols

### General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of (3-Methoxycarbonylphenyl)boronic acid with an aryl halide.

Materials:

- (3-Methoxycarbonylphenyl)boronic acid
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

**Procedure:**

- To a Schlenk flask, add (3-Methoxycarbonylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Add the palladium catalyst (1-5 mol%).
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

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Caption: General workflow for a Suzuki-Miyaura cross-coupling  
reaction.
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## Conclusion

(3-Methoxycarbonylphenyl)boronic acid is a highly valuable and versatile reagent in contemporary chemical and pharmaceutical research. Its utility in constructing complex molecular scaffolds, coupled with the emerging biological significance of the phenylboronic acid motif, positions it as a key compound for future innovations in drug discovery and materials science. This guide provides the foundational knowledge for its effective application in the laboratory.

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## References

- 1. 3-(Methoxycarbonyl)phenylboronic Acid | 99769-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
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